molecular formula C3F6O B3028632 Hexafluoropropylene oxide CAS No. 25038-02-2

Hexafluoropropylene oxide

Cat. No. B3028632
Key on ui cas rn: 25038-02-2
M. Wt: 166.02 g/mol
InChI Key: PGFXOWRDDHCDTE-UHFFFAOYSA-N
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Patent
US04400546

Procedure details

A mixture of 228 g of hexafluoropropene epoxide and 72 g of hexafluoropropene, and also 220 g of hydrogen fluoride were filled into a 1 liter capacity stainless steel autoclave without a stirring device and the mixture was heated for 20 hours at 100° C. The reaction product, which consisted of a solution of hexafluoroacetone in hydrogen fluoride, was transferred by exploiting its own vapor pressure to a 2.7 liter capacity nickel autoclave, which already contained 258 g of phenol, and the resulting mixture was heated for 8 hours at 100° C. After the hydrogen fluoride and the hexafluoropropene, which did not take part in the reaction, had been distilled off, 399 g of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane were obtained. This corresponds to a yield of 86.4% of theory.
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
258 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(F)([C:6](F)(F)F)[O:3][C:2]1(F)F.F[C:12](F)(F)[C:13](F)=[C:14](F)F.[F:20][C:21]([F:29])([F:28])[C:22]([C:24]([F:27])([F:26])[F:25])=O.[C:30]1([OH:36])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>F.[Ni]>[F:20][C:21]([F:29])([F:28])[C:22]([C:33]1[CH:34]=[CH:35][C:30]([OH:36])=[CH:31][CH:32]=1)([C:13]1[CH:14]=[CH:6][C:1]([OH:3])=[CH:2][CH:12]=1)[C:24]([F:27])([F:26])[F:25]

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
C1(C(O1)(F)F)(C(F)(F)F)F
Name
Quantity
72 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Name
Quantity
220 g
Type
solvent
Smiles
F
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Four
Name
Quantity
258 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
F
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated for 8 hours at 100° C
Duration
8 h
CUSTOM
Type
CUSTOM
Details
in the reaction
DISTILLATION
Type
DISTILLATION
Details
had been distilled off

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 399 g
YIELD: PERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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